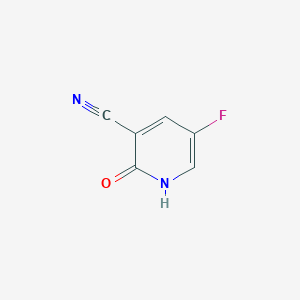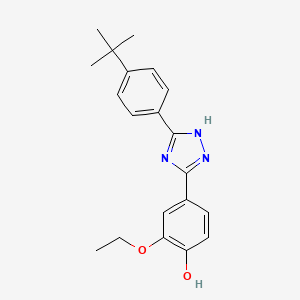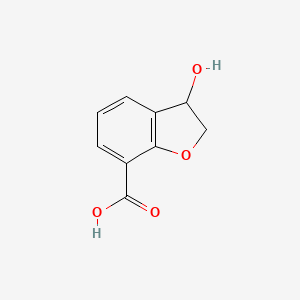
3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid is a compound belonging to the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives are widely distributed in nature and have been studied for their potential therapeutic applications, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a domino reaction involving Friedel-alkylation followed by intramolecular lactonization can be used to obtain phenol derivatives . Another method involves the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves optimizing reaction conditions to achieve high yields and purity. Techniques such as proton quantum tunneling have been employed to minimize side reactions and enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenating agents. For example, the oxidation of benzofuran derivatives can be achieved using reagents such as potassium permanganate or chromium trioxide . Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s antibacterial activity could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzofuran-5-carboxylic acid: Similar in structure but lacks the hydroxyl group at position 3.
3-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid: Similar but with the carboxyl group at position 5 instead of 7.
Uniqueness
3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the hydroxyl group at position 3 and the carboxyl group at position 7 allows for unique interactions with biological targets and distinct chemical behavior compared to other benzofuran derivatives .
Eigenschaften
Molekularformel |
C9H8O4 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
3-hydroxy-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3,7,10H,4H2,(H,11,12) |
InChI-Schlüssel |
GZDDYUBGNOIKBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(O1)C(=CC=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


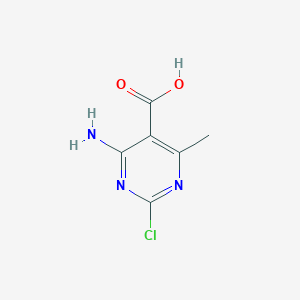
![2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15056263.png)
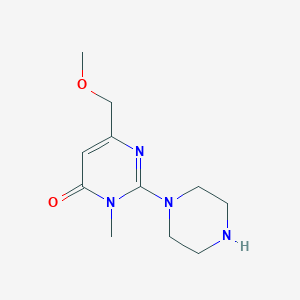
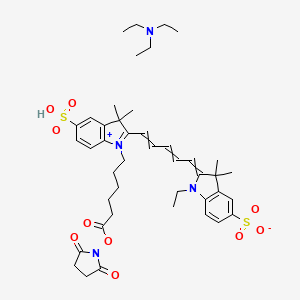

![4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15056309.png)
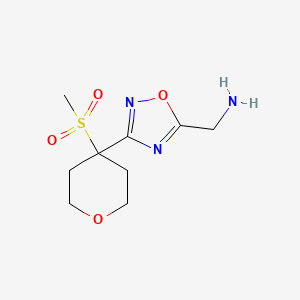
![7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one](/img/structure/B15056329.png)
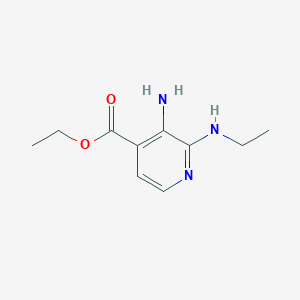
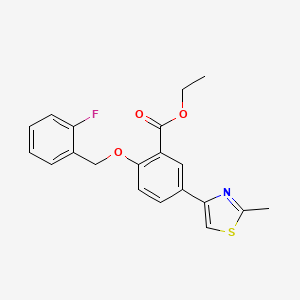
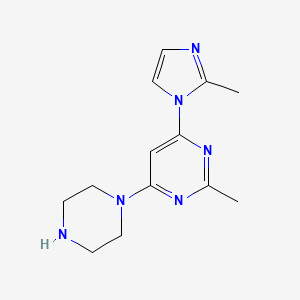
![2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B15056351.png)
